N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Neuropeptide Y Y1 receptor linker SAR binding affinity

N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide (CAS 871673-01-7) is a synthetic small-molecule benzimidazole derivative with the molecular formula C20H22ClN3O2 and a molecular weight of 371.87 g/mol. It belongs to a therapeutically significant class of 1,2-disubstituted benzimidazoles that have been extensively investigated as selective neuropeptide Y (NPY) Y1 receptor antagonists for anti-obesity drug development and, more recently, as neuroprotective agents capable of attenuating neuroinflammatory cascades in ethanol-induced neurodegeneration models.

Molecular Formula C20H22ClN3O2
Molecular Weight 371.87
CAS No. 871673-01-7
Cat. No. B2916175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide
CAS871673-01-7
Molecular FormulaC20H22ClN3O2
Molecular Weight371.87
Structural Identifiers
SMILESCC(=O)NCCC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H22ClN3O2/c1-15(25)22-12-11-20-23-18-5-2-3-6-19(18)24(20)13-4-14-26-17-9-7-16(21)8-10-17/h2-3,5-10H,4,11-14H2,1H3,(H,22,25)
InChIKeyXIDTZDFGQQMGHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide (CAS 871673-01-7): Core Chemical Identity and Class Context


N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide (CAS 871673-01-7) is a synthetic small-molecule benzimidazole derivative with the molecular formula C20H22ClN3O2 and a molecular weight of 371.87 g/mol [1]. It belongs to a therapeutically significant class of 1,2-disubstituted benzimidazoles that have been extensively investigated as selective neuropeptide Y (NPY) Y1 receptor antagonists for anti-obesity drug development [2] and, more recently, as neuroprotective agents capable of attenuating neuroinflammatory cascades in ethanol-induced neurodegeneration models [3]. The compound features three pharmacophorically salient structural elements: a 4-chlorophenoxy moiety tethered via a three-carbon propyl linker to the N-1 position of the benzimidazole core, and an acetamidoethyl substituent at the C-2 position. This substitution pattern distinguishes it from the simpler 2-[(4-chlorophenoxy)methyl]benzimidazole scaffold that served as the starting point for extensive SAR campaigns at Eli Lilly [2].

Why In-Class Benzimidazole Acetamides Cannot Be Interchanged: The Critical Role of N-1 Linker Length and C-2 Substitution in Target Engagement


Within the 4-chlorophenoxy-benzimidazole chemotype, seemingly minor structural variations produce large-magnitude differences in target binding affinity. The SAR study by Zarrinmayeh et al. (1998) demonstrated that elongating the N-1 spacer from an ethyl to a propyl linker yielded a ~25-fold improvement in Y1 receptor Ki (compound 55, ethyl linker, Ki = 0.043 µM vs. compound 56, propyl linker, Ki = 0.0017 µM) [1]. Further substitution at C-2 with an aminoalkyl group was essential for achieving sub-nanomolar potency and high subtype selectivity (Y1 vs. Y2, Y4, Y5, all Ki > 1 µM for the most optimized dibasic benzimidazoles) [2]. The target compound uniquely combines the potency-optimizing propyl linker with a C-2 acetamidoethyl group—a motif associated with neuroprotective activity through down-regulation of TNF-α, NF-κB, IL-6, and NLRP3 in rodent neurodegeneration models [3]. Neither the ethyl-linked analog (CAS 696600-23-4) nor the simpler 2-[(4-chlorophenoxy)methyl] congeners possess this specific three-feature pharmacophoric combination. Generic interchange with an in-class compound lacking any one of these features—optimal linker length, C-2 acetamide functionality, or the 4-chlorophenoxy hydrophobic anchor—risks substantial loss of target affinity and biological phenotype.

Quantitative Differentiation Evidence for N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide vs. Closest Structural Analogs


N-1 Propyl Linker Confers ~25-Fold Binding Affinity Advantage Over Ethyl Linker Homolog in NPY Y1 Receptor Antagonist Scaffold

In the foundational SAR study of 2-[(4-chlorophenoxy)methyl]benzimidazoles by Zarrinmayeh et al. (1998), the N-1 propyl-linked dibasic benzimidazole BI 56 achieved a Y1 receptor Ki of 0.0017 µM, whereas its direct ethyl-linked congener BI 55 exhibited a Ki of only 0.043 µM—a 25.3-fold reduction in affinity [1]. Although the target compound positions the chlorophenoxy group on the N-1 side chain rather than at C-2, the propyl spacer length between the benzimidazole core and the terminal hydrophobic moiety is conserved, and the 3-(3-piperidinyl)propyl motif at N-1 was explicitly identified as the optimal spacing for maximizing Y1 receptor engagement [2]. The closest commercially available analog, N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide (CAS 696600-23-4, MW 357.84 Da), employs a two-carbon ethyl linker and lacks the 3-carbon spacer that the SAR data identify as critical for high-affinity binding .

Neuropeptide Y Y1 receptor linker SAR binding affinity

C-2 Acetamidoethyl Substituent Aligns with Neuroprotective Benzimidazole Acetamide Pharmacophore Demonstrated In Vivo

Imran et al. (2021) synthesized eight benzimidazole acetamide derivatives (FP1, FP2, FP5–FP10) and evaluated them in an ethanol-induced rat neurodegeneration model. Three derivatives (FP1, FP7, and FP8) were advanced to in vivo molecular analysis and demonstrated significant attenuation of ethanol-induced memory deficits, oxidative stress, and proinflammatory markers including TNF-α, NF-κB, IL-6, and NLRP3 in cortical tissue [1]. The target compound shares the benzimidazole core bearing a C-2 acetamidoethyl substituent—the identical pharmacophoric element that was present in the active neuroprotective derivatives from this study. In contrast, the simpler 2-methylbenzimidazole analog 1-[3-(4-chlorophenoxy)propyl]-2-methylbenzimidazole (CAS 615279-33-9, MW 300.79 Da) lacks the acetamide functionality entirely and is therefore not predicted to engage the same neuroinflammatory modulation pathways . Molecular docking analysis in the Imran study confirmed that the acetamide carbonyl and NH groups form critical hydrogen bonds with TNF-α and IL-6 target proteins [1].

neuroprotection neuroinflammation benzimidazole acetamide

Molecular Weight Differential of +14 Da vs. Ethyl-Linker Homolog Impacts Predicted Lipophilicity and Membrane Partitioning

The target compound (MW 371.87 Da, C20H22ClN3O2) differs from its closest ethyl-linker homolog (CAS 696600-23-4, MW 357.84 Da, C19H20ClN3O2) by exactly one methylene unit (+14 Da), corresponding to the propyl-to-ethyl linker difference . This additional methylene group increases the calculated logP by approximately +0.5 units based on the additive contribution of a –CH2– group in the octanol-water partition model, which predicts enhanced passive membrane permeability for the target compound relative to the ethyl analog [1]. In the context of CNS-penetrant benzimidazole programs, lipophilicity optimization within the logP 3–5 range has been correlated with improved blood-brain barrier penetration, a relevant consideration for neuroprotective applications [2]. The target compound's calculated logP (estimated ~3.5–4.0) positions it within the favorable CNS drug-like space defined by Wager et al. (2010), whereas the simpler 2-methyl analog (MW 300.79 Da) falls below this range [1].

physicochemical properties logP membrane permeability

High Subtype Selectivity for Y1 Over Y2, Y4, and Y5 Receptors Is a Genuine Feature of the Optimized Benzimidazole Scaffold

The Zarrinmayeh et al. (1998) study explicitly profiled the most potent dibasic benzimidazoles (compounds 55, 56, 57, 58, 61, (S,S)-69, (R,R)-70, (R,S)-71, and (S,R)-72) at the Y2, Y4, and Y5 NPY receptor subtypes. All tested compounds exhibited Ki values >1 µM at these off-target subtypes, representing a >588-fold selectivity window relative to their Y1 Ki values (e.g., BI 56 Y1 Ki = 0.0017 µM vs. Y2/Y4/Y5 all >1 µM) [1]. The target compound incorporates the same benzimidazole core with the 4-chlorophenoxy hydrophobic anchor and a properly spaced basic nitrogen that the SAR established as essential for Y1 selectivity. Dibasic benzimidazoles lacking the optimized N-1 spacer or C-2 amine functionality (such as the mono-substituted comparator 1-[3-(4-chlorophenoxy)propyl]-2-methylbenzimidazole, CAS 615279-33-9) lack the second basic center required for the high-affinity, high-selectivity binding mode and would be predicted to exhibit substantially reduced Y1 selectivity .

NPY receptor subtype selectivity Y1 antagonist off-target profiling

Structural Uniqueness: Combined Propyl Linker, 4-Chlorophenoxy N-1 Anchor, and C-2 Acetamidoethyl Group Is Absent from All Major Commercial Benzimidazole Analog Libraries

A structural survey of commercially available benzimidazole derivatives within the 4-chlorophenoxy subclass reveals that no single analog simultaneously possesses (i) a 3-carbon propyl linker at N-1, (ii) a 4-chlorophenoxy terminal group, and (iii) a C-2 acetamidoethyl substituent. The closest commercially cataloged compounds each lack one critical feature: CAS 696600-23-4 uses an ethyl (2-carbon) linker [1]; CAS 615279-33-9 bears a 2-methyl group at C-2 instead of acetamidoethyl [2]; and 1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole (EvitaChem catalog) has a phenoxymethyl rather than acetamidoethyl C-2 substituent . The Zarrinmayeh (1998) and Imran (2021) studies collectively demonstrate that both linker length at N-1 and the nature of the C-2 substituent are independent and non-interchangeable determinants of biological activity. Thus, the target compound represents a structurally unique integration of empirically validated pharmacophoric features that cannot be recapitulated by any single commercially available analog [1][2].

chemical space analysis structural analogs commercial availability

Priority Research and Procurement Application Scenarios for N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide (CAS 871673-01-7)


Neuropeptide Y Y1 Receptor Antagonist Screening and SAR Expansion

This compound is the logical next-step tool compound for laboratories expanding upon the Zarrinmayeh et al. (1998) NPY Y1 antagonist SAR. It uniquely tests the hypothesis that relocating the 4-chlorophenoxy moiety from the C-2 position (as in the reference BI series) to the N-1 propyl tether, while simultaneously introducing a C-2 acetamidoethyl group, retains or enhances Y1 binding affinity [1]. The propyl linker length is explicitly validated as optimal for Y1 engagement (Ki = 0.0017 µM for the propyl-linked BI 56 vs. 0.043 µM for the ethyl-linked BI 55), and the compound enables direct comparison of C-2 acetamidoethyl vs. C-2 methyl substitution in a matched-pair analysis with CAS 615279-33-9 [1].

Neuroinflammation and Oxidative Stress Model Studies (Ethanol-Induced and Alzheimer's Disease Models)

Based on the neuroprotective activity demonstrated by structurally analogous benzimidazole acetamide derivatives FP1, FP7, and FP8 (Imran et al., 2021), which significantly down-regulated TNF-α, NF-κB, IL-6, and NLRP3 in rat cortical tissue [2], this compound is suited for evaluation in ethanol-induced neurodegeneration models and Alzheimer's disease-relevant neuroinflammation assays. The acetamidoethyl pharmacophore is the critical mediator of hydrogen-bond interactions with proinflammatory cytokine targets identified by molecular docking in the reference study [2]. Procurement of this specific compound enables head-to-head comparison with the FP-series derivatives to isolate the contribution of the N-1 4-chlorophenoxypropyl substituent to neuroprotective potency.

Dual-Mechanism Probe Development: Y1 Antagonism Combined with Neuroinflammatory Pathway Modulation

The target compound's unique structural architecture—bridging the NPY Y1 antagonist benzimidazole scaffold (Zarrinmayeh et al., 1998) [1] and the neuroprotective benzimidazole acetamide scaffold (Imran et al., 2021) [2]—positions it as a dual-mechanism chemical probe. No other commercially available benzimidazole simultaneously incorporates the Y1-optimized N-1 propyl linker and the neuroinflammation-modulating C-2 acetamidoethyl group. This enables experiments testing whether Y1 receptor blockade synergizes with anti-neuroinflammatory activity in models of metabolic-neurodegenerative disease comorbidity (e.g., obesity-linked cognitive decline), a hypothesis that cannot be tested with any single-mechanism analog.

Physicochemical Benchmarking for CNS-Penetrant Benzimidazole Lead Optimization

With a molecular weight of 371.87 Da and an estimated logP within the CNS drug-like range (~3.5–4.0) [3], this compound serves as a reference point for medicinal chemistry programs optimizing benzimidazole-based CNS therapeutics. When benchmarked against the ethyl-linker homolog (MW 357.84 Da) and the 2-methyl analog (MW 300.79 Da), the target compound provides a systematic data point for understanding how incremental linker elongation and C-2 substitution affect parallel artificial membrane permeability assay (PAMPA) results, brain-to-plasma ratios in rodent pharmacokinetic studies, and CYP450 inhibition profiles [3]. Procurement enables the generation of comparative ADME data essential for lead prioritization.

Quote Request

Request a Quote for N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.